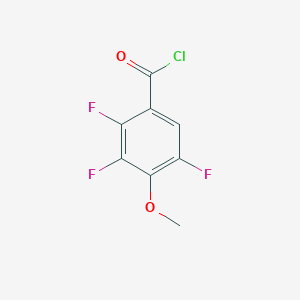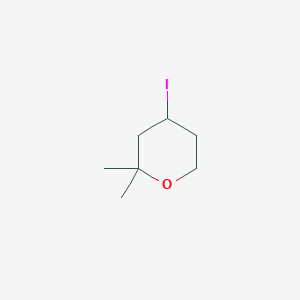![molecular formula C11H16ClN3O B1405221 Dihidrocloruro de 3-(pirimidin-2-iloxi)-8-azabiciclo[3.2.1]octano CAS No. 1820686-49-4](/img/structure/B1405221.png)
Dihidrocloruro de 3-(pirimidin-2-iloxi)-8-azabiciclo[3.2.1]octano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-2-yloxy)-8-azabicyclo[321]octane dihydrochloride is a compound of significant interest in medicinal chemistry This compound features a unique bicyclic structure that incorporates a pyrimidine moiety, making it a versatile scaffold for various biological activities
Aplicaciones Científicas De Investigación
3-(Pyrimidin-2-yloxy)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate amines with formamidine derivatives under acidic conditions.
Cyclization: The pyrimidine derivative is then subjected to cyclization reactions to form the bicyclic structure. This often involves the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidin-2-yloxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain enzymes and receptors, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrrolo[2,3-d]pyrimidine: Studied for its antidiabetic potential and enzyme inhibition properties.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its antiproliferative and antimicrobial activities.
Uniqueness
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride stands out due to its unique bicyclic structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development and other scientific applications.
Propiedades
Número CAS |
1820686-49-4 |
|---|---|
Fórmula molecular |
C11H16ClN3O |
Peso molecular |
241.72 g/mol |
Nombre IUPAC |
3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;/h1,4-5,8-10,14H,2-3,6-7H2;1H |
Clave InChI |
XVSVTTBSEAOBLF-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl |
SMILES canónico |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


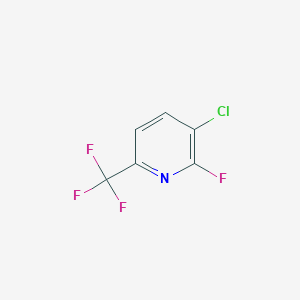
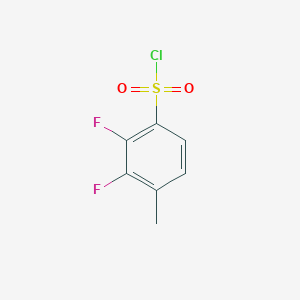
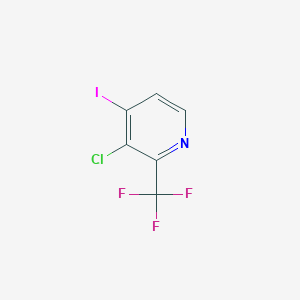
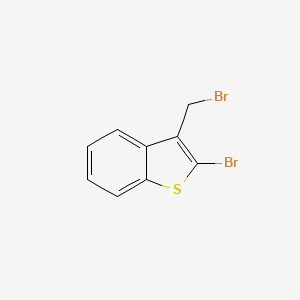


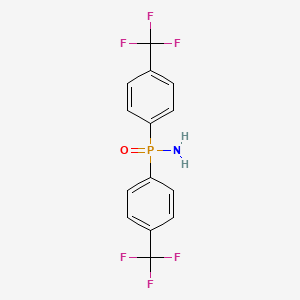
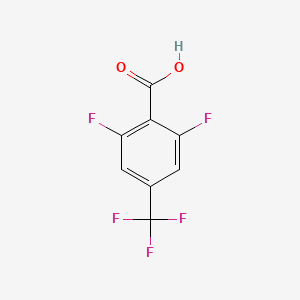
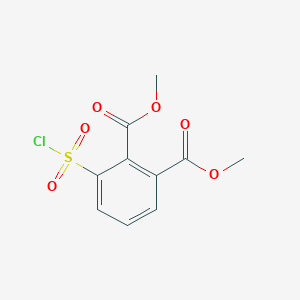
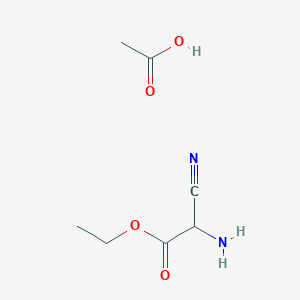
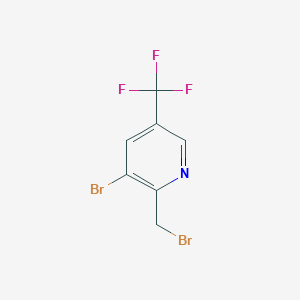
![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)
